3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid
Overview
Description
3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid is a synthetic organic compound with the molecular formula C19H25NO3 and a molecular weight of 315.41 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate steroidal precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes purification steps such as recrystallization or chromatography to achieve the required quality for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives with altered biological activity.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new compounds with potentially different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs .
Scientific Research Applications
3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It serves as a tool for studying steroidal pathways and enzyme interactions.
Industry: It is utilized in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes involved in steroid metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to changes in the levels of various steroidal hormones and their metabolites. This modulation can have therapeutic effects in conditions like benign prostatic hyperplasia and other androgen-related disorders .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic Acid: This compound is structurally similar and is used as an intermediate in the synthesis of finasteride, a well-known 5α-reductase inhibitor.
4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic Acid: Another related compound with similar applications in medicinal chemistry.
Uniqueness
3-Oxo-4-aza-androst-1,5-diene-17-carboxylic Acid is unique due to its specific structural features that allow it to interact with a distinct set of molecular targets. This specificity makes it valuable for research and therapeutic applications, particularly in the context of steroid metabolism and related disorders .
Properties
IUPAC Name |
(1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h6,8,10-14H,3-5,7,9H2,1-2H3,(H,20,21)(H,22,23)/t11-,12-,13-,14+,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTRZIYCTWYZCF-UUBMZHIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC=C4[C@@]3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701102527 | |
Record name | (4aR,4bS,6aS,7S,9aS,9bS)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701102527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1180488-92-9 | |
Record name | (4aR,4bS,6aS,7S,9aS,9bS)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1180488-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4aR,4bS,6aS,7S,9aS,9bS)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701102527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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